molecular formula C24H19N5O3 B3307141 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 931745-11-8

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B3307141
CAS No.: 931745-11-8
M. Wt: 425.4 g/mol
InChI Key: SCBJCPLIDYGMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyrano[2,3-c]pyridine core fused with a benzodiazolylphenyl substituent. The hydroxymethyl group at position 5 and the imino group at position 2 contribute to its polar and hydrogen-bonding capabilities, while the 8-methyl group enhances hydrophobic interactions.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-13-21-17(15(12-30)11-26-13)10-18(22(25)32-21)24(31)27-16-8-6-14(7-9-16)23-28-19-4-2-3-5-20(19)29-23/h2-11,25,30H,12H2,1H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJCPLIDYGMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 1H-1,3-benzodiazole: This can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of the pyrano[2,3-c]pyridine core: This involves the cyclization of appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under basic or acidic conditions.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The imino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrano[2,3-c]pyridine moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound share the pyrano[2,3-c]pyridine scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison with a closely related compound from the evidence:

Compound from :

(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Feature Target Compound Analog () Implications
Core Structure Pyrano[2,3-c]pyridine with 2-imino and 8-methyl groups Identical core structure Shared scaffold suggests similar electronic and steric profiles .
Substituent at Position 2 Benzodiazolylphenyl group 4-Methoxyphenylimino group Benzodiazolyl enhances aromatic stacking; methoxyphenylimino may reduce steric bulk .
Phenyl Ring Modifications 4-(1H-1,3-Benzodiazol-2-yl)phenylamide 5-Chloro-2,4-dimethoxyphenylamide Chloro and methoxy groups in increase lipophilicity and electron-withdrawing effects.
Hydrogen-Bonding Groups Hydroxymethyl (position 5) Hydroxymethyl (position 5) Both retain polar groups for solvation or target interaction.

Key Differences and Hypothesized Effects :

Benzodiazolyl vs. In contrast, the chloro-dimethoxyphenyl group in ’s analog is more lipophilic and may enhance membrane permeability but reduce target specificity .

Imino Substituent: The 4-methoxyphenylimino group in ’s compound introduces a methoxy electron-donating group, which could stabilize the imino tautomer. The target compound’s benzodiazolyl-linked phenyl group may instead favor π-π interactions in hydrophobic binding pockets.

Metabolic Stability :

  • The chloro and methoxy groups in ’s compound are likely to slow oxidative metabolism compared to the benzodiazolyl group, which may be susceptible to enzymatic degradation via cytochrome P450 enzymes.

Research Findings and Structural Insights

While direct biological data for the target compound are absent in the provided evidence, crystallographic analysis using SHELX software () could elucidate its conformational preferences. For example:

  • The hydroxymethyl group’s orientation may influence solvent accessibility.
  • The benzodiazolyl-phenylamide moiety’s planarity could be critical for stacking with aromatic residues in enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-(hydroxymethyl)-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.